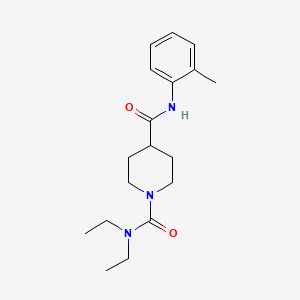

N~1~,N~1~-diethyl-N~4~-(2-methylphenyl)-1,4-piperidinedicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~,N~1~-diethyl-N~4~-(2-methylphenyl)-1,4-piperidinedicarboxamide, commonly known as DMPEA, is a chemical compound that belongs to the class of piperidine derivatives. DMPEA has been widely studied for its potential applications in the field of medicinal chemistry and neuroscience.

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has explored the antileishmanial potential of N1,N~1~-diethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide derivatives. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, N1,N~1~-diethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide derivatives (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Diels–Alder Reactions

N-phenylmaleimides, synthesized from N1,N~1~-diethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide precursors, find application in Diels–Alder reactions. These reactions are essential in organic synthesis and allow the construction of complex cyclic structures. The compound’s design facilitates energy-efficient and environmentally friendly reactions .

Anti-Corrosion Properties

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of our compound, exhibits anti-corrosion properties. Researchers have investigated its effectiveness in protecting metal surfaces from corrosion, making it relevant for materials science and engineering applications .

Antimicrobial Potential

The same derivative also possesses antimicrobial properties. Its ability to inhibit microbial growth makes it valuable in pharmaceuticals, healthcare, and materials development. Further studies are needed to explore its specific mechanisms and applications .

Antioxidant Activity

N~1~,N~1~-diethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide derivatives may exhibit antioxidant effects. Antioxidants play a crucial role in preventing oxidative damage and are relevant in fields such as food preservation, cosmetics, and health supplements. Investigating their antioxidant capacity could yield valuable insights .

Wirkmechanismus

Target of Action

The primary targets of N1,N~1~-diethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide are currently unknown. This compound is structurally similar to 1,4-Benzenediamine, N,N-diethyl- , suggesting it may interact with similar biological targets.

Biochemical Pathways

Based on its structural similarity to 1,4-Benzenediamine, N,N-diethyl- , it may be involved in similar biochemical pathways.

Eigenschaften

IUPAC Name |

1-N,1-N-diethyl-4-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-4-20(5-2)18(23)21-12-10-15(11-13-21)17(22)19-16-9-7-6-8-14(16)3/h6-9,15H,4-5,10-13H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDQIUBULQLONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)

![7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050141.png)

![ethyl 2-({[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}amino)-1H-imidazole-5-carboxylate](/img/structure/B6050158.png)

![N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6050160.png)

![2-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050173.png)

![2-[(4-bromophenyl)imino]-5-(3,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6050180.png)

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6050202.png)

![1-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6050212.png)

![4-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6050213.png)

![N-({1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6050221.png)

![5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6050227.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6050229.png)